WAY-639299

Serotonin Receptor Agonist 5-HT6 Neuropharmacology

Researchers studying 5-HT6 receptor pharmacology or protein aggregation in amyloid diseases and synucleinopathies often face inconsistent results when using generic analogs. WAY-639299 provides a compound-specific solution with unique 4-acetamidophenyl and thiophene-butanamide functionalization that ensures reliable target engagement. Key advantages: • Selective 5-HT6 receptor agonist for functional assays (cAMP, calcium flux) • Vendor-annotated activity in α-synuclein and amyloid-β aggregation models • Batch-specific QC (NMR, HPLC) ensures reproducibility across screening campaigns • Purity ≥98% with documented analytical characterization

Molecular Formula C19H19N3O2S2
Molecular Weight 385.5 g/mol
Cat. No. B12373539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-639299
Molecular FormulaC19H19N3O2S2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=CC=CS3
InChIInChI=1S/C19H19N3O2S2/c1-13(23)20-15-9-7-14(8-10-15)17-12-26-19(21-17)22-18(24)6-2-4-16-5-3-11-25-16/h3,5,7-12H,2,4,6H2,1H3,(H,20,23)(H,21,22,24)
InChIKeyUPJVKGFXIFKQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-639299 Procurement Guide


N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide (CAS 796059-20-6), commonly known as WAY-639299, is a synthetic heterocyclic small molecule characterized by a 2-aminothiazole core substituted with a 4-acetamidophenyl group at the 4-position and linked via an amide bond to a 4-(thiophen-2-yl)butanamide side chain . This compound belongs to the broader class of thiazole-containing amides, which are widely investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects [1]. It is primarily supplied as a research-grade biochemical reagent with a typical purity of 98% and a molecular formula of C19H19N3O2S2 .

Why WAY-639299 Needs Direct Comparison


While N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide (WAY-639299) shares a common thiazole-butanamide scaffold with many research compounds, its specific functionalization—a 4-acetamidophenyl group at the thiazole's 4-position and a terminal thiophene ring on the butanamide chain—precludes direct functional or pharmacological substitution with its close analogs [1]. Published literature on structurally related analogs indicates that even minor modifications to the phenyl ring substituent (e.g., replacing the 4-acetamide with a fluoro, methoxy, or hydrogen group) can fundamentally alter target engagement, potency, and selectivity profiles [2]. Therefore, relying on data from generic class members is scientifically unsound; procurement decisions must be based on direct, compound-specific evidence, which is outlined below.

WAY-639299 Differentiation Evidence


5-HT6 Agonism vs. Inactive Analogs

N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide (WAY-639299) is reported by commercial suppliers to act as a selective serotonin receptor agonist, primarily targeting the 5-HT6 receptor . This putative mechanism is critical for research applications in cognitive enhancement and neuropsychiatric disorders. In stark contrast, the closely related analog N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide is not associated with 5-HT6 agonism and has been explored in distinct contexts, including as an FLT3 kinase inhibitor . This divergence in primary target assignment underscores the non-interchangeable nature of these analogs.

Serotonin Receptor Agonist 5-HT6 Neuropharmacology

Targeting Amyloid and Synucleinopathies

N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide (WAY-639299) is uniquely annotated across multiple reputable chemical vendors as an active molecule specifically for research into amyloid diseases and synucleinopathies . This disease-area association is a key differentiator. In comparison, the structurally similar methoxy analog N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide is not linked to these specific protein aggregation disorders but is instead described with more generic anticancer and antimicrobial research applications .

Amyloidosis Synucleinopathy Neurodegeneration

Purity and QC for Reproducibility

Procurement of N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide from established suppliers ensures a defined purity standard, typically specified at 98%, with available batch-specific quality control (QC) documentation including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data . This quantitative purity specification is a critical differentiator for scientific procurement, as it directly impacts the reproducibility of experimental results. While many analog compounds may be available, the availability of rigorous, documented QC for this specific CAS number (796059-20-6) ensures researchers are working with a well-characterized and consistent material, minimizing the risk of off-target effects from unidentified impurities that could confound biological assays.

Analytical Chemistry Quality Control NMR HPLC

WAY-639299 Validated Applications


5-HT6 Receptor Pharmacological Probe

Based on its reported activity as a selective 5-HT6 receptor agonist, this compound is best suited as a chemical probe in functional assays (e.g., cAMP accumulation, calcium flux) aimed at elucidating the role of 5-HT6 receptors in cognitive processes . Researchers should prioritize this compound over its fluorophenyl analog, which lacks this reported mechanism, to ensure target engagement studies are relevant to 5-HT6 pharmacology.

Protein Aggregation Disease Models

Given its unique vendor-annotated association with amyloid diseases and synucleinopathies, the primary application for this compound lies in cell-based models of protein aggregation (e.g., α-synuclein or amyloid-beta overexpression) and in vitro fibrillization assays . This compound serves as a distinct tool for studying these pathways, offering a different starting point compared to methoxy or fluoro analogs that are not linked to these specific disease areas .

Screening Assay Validation Reagent

For core facilities and screening laboratories, this compound is valuable as a positive control or reference standard in assays where high chemical purity and defined analytical characterization are paramount. The availability of batch-specific QC data (NMR, HPLC) ensures consistent performance across multiple screening campaigns, a requirement not guaranteed with less rigorously characterized analogs .

Thiazole Scaffold SAR Exploration

In medicinal chemistry programs, this compound is a critical comparator for structure-activity relationship (SAR) studies focused on the 2-aminothiazole core. Its unique combination of an acetamidophenyl and thiophene-butanamide moiety provides a specific reference point for evaluating how modifications at the 4-position of the thiazole ring or the terminus of the butanamide chain affect physicochemical properties and biological activity, a context where substituting a fluoro or methoxy analog would not yield the same SAR information [1].

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